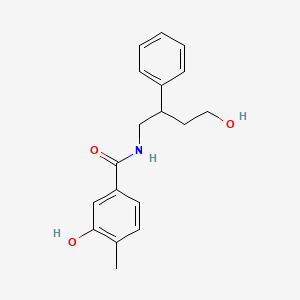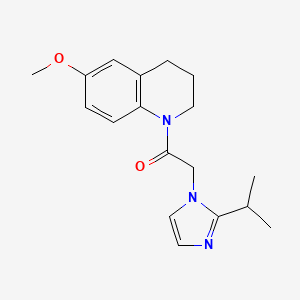
3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have significant effects on metabolism, endurance, and muscle growth.
Mécanisme D'action
3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide works by activating the PPARδ receptor, which is involved in the regulation of various metabolic processes, including lipid metabolism, glucose metabolism, and energy expenditure. Activation of the PPARδ receptor leads to increased fatty acid oxidation, which results in increased energy production and improved endurance. In addition, activation of the PPARδ receptor has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on metabolism, endurance, and muscle growth. It has been shown to increase fatty acid oxidation and improve endurance in animal models, making it a promising candidate for sports performance enhancement. In addition, it has been shown to improve insulin sensitivity and reduce inflammation, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes. Furthermore, it has been shown to increase muscle fiber size and improve muscle strength, making it a potential treatment for muscle wasting disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide in lab experiments is its high potency and selectivity for the PPARδ receptor. This allows for precise control of the dose and duration of treatment, which is important for studying its effects on metabolism and endurance. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which may limit its use in certain animal models.
Orientations Futures
There are several potential future directions for research on 3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide, including:
1. Further studies on its effects on metabolism and endurance in humans, particularly in athletes and individuals with metabolic disorders.
2. Development of more selective and potent PPARδ agonists for use in lab experiments and clinical trials.
3. Investigation of its potential therapeutic benefits in treating cancer, particularly in combination with other anticancer drugs.
4. Studies on its effects on muscle growth and strength, particularly in individuals with muscle wasting disorders.
5. Investigation of its potential side effects and toxicity, particularly in long-term use and in combination with other drugs.
In conclusion, this compound is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields. It has been shown to have significant effects on metabolism, endurance, and muscle growth, making it a promising candidate for sports performance enhancement and treatment of metabolic disorders and muscle wasting disorders. However, further research is needed to fully understand its mechanism of action, potential therapeutic benefits, and potential side effects and toxicity.
Méthodes De Synthèse
The synthesis method of 3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide involves several steps, including the condensation of 4-methylbenzoyl chloride and 4-hydroxy-2-phenylbutyric acid, followed by the addition of hydroxylamine hydrochloride and 3-chloropropanoic acid. The resulting compound is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain the final product.
Applications De Recherche Scientifique
3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer treatment. It has been shown to improve endurance and reduce muscle fatigue in animal models, making it a promising candidate for sports performance enhancement. In addition, it has been shown to have significant effects on lipid metabolism and insulin sensitivity, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes. Furthermore, recent studies have shown that this compound has anticancer properties and may be effective in treating certain types of cancer.
Propriétés
IUPAC Name |
3-hydroxy-N-(4-hydroxy-2-phenylbutyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-7-8-15(11-17(13)21)18(22)19-12-16(9-10-20)14-5-3-2-4-6-14/h2-8,11,16,20-21H,9-10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDBMVDRQGWWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(CCO)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643460.png)

![N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7643476.png)
![N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B7643477.png)
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-[[1-(2-methylpropyl)imidazol-2-yl]methyl]urea](/img/structure/B7643481.png)
![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643489.png)
![3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643490.png)
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643510.png)
![N-[3-(4-hydroxyphenyl)propyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643512.png)
![1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea](/img/structure/B7643532.png)
![5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole](/img/structure/B7643534.png)
![2-[[3-(2,5-Dimethylpyrrolidine-1-carbonyl)phenyl]methylamino]pyridine-3-carbonitrile](/img/structure/B7643542.png)
![3-methyl-N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643549.png)
